TAAR5 Receptor Agonism: Quantifying Weak Activity of 1-Aminopentan-3-ol vs. Analogs
In a direct comparison of agonist activity at the mouse TAAR5 receptor, 1-aminopentan-3-ol exhibits an EC50 of >10,000 nM [1]. This weak activity is comparable to that of the shorter-chain analog 1-amino-2-propanol (CAS 78-96-6), which also shows an EC50 of >10,000 nM in the same assay system [2]. While both are weak agonists, this data establishes a baseline for the C5 1,3-amino alcohol scaffold. In contrast, potent agonists for this receptor, such as 3-iodothyronamine (T1AM), have reported EC50 values in the low nanomolar range (e.g., 14-25 nM) [3], highlighting a >1000-fold difference in potency. This quantitative data is crucial for researchers investigating the SAR of TAAR5 ligands, confirming that this specific compound is not a potent agonist.
| Evidence Dimension | Agonist activity at mouse TAAR5 receptor (EC50) |
|---|---|
| Target Compound Data | >10,000 nM |
| Comparator Or Baseline | 1-Amino-2-propanol: >10,000 nM; 3-Iodothyronamine (T1AM): 14-25 nM |
| Quantified Difference | Similar weak activity to 1-amino-2-propanol; >1000-fold less potent than T1AM |
| Conditions | cAMP accumulation assay in HEK293 cells expressing mouse TAAR5 |
Why This Matters
This data provides a definitive activity benchmark, preventing the mischaracterization of 1-aminopentan-3-ol as a high-potency TAAR5 agonist and enabling accurate structure-activity relationship (SAR) studies.
- [1] BindingDB. (n.d.). Entry BDBM50227351 / CHEMBL3628706 for 1-Aminopentan-3-ol. TAAR5 Agonist Activity. View Source
- [2] BindingDB. (n.d.). Entry BDBM50292711 / CHEMBL3628707 for 1-Amino-2-propanol. TAAR5 Agonist Activity. View Source
- [3] Dinter, J., et al. (2015). 3-Iodothyronamine (T1AM) is a potent agonist of the trace amine-associated receptor 5 (TAAR5). Naunyn-Schmiedeberg's Archives of Pharmacology, 388(5), 565-575. View Source
